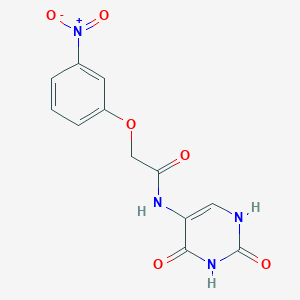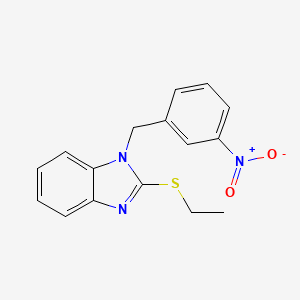![molecular formula C15H19N3OS B5543310 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5543310.png)
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction The compound is involved in various organic reactions, often leading to the formation of complex heterocyclic structures. It is notable for its role in synthesizing polyfunctionally substituted heterocyclic compounds, which are crucial in developing pharmaceuticals and materials science.
Synthesis Analysis Synthesis pathways for related structures typically involve reactions between aminothiophenes and cyanoacetamide derivatives. These processes yield various heterocyclic compounds, including thiophenes, pyrimidines, and pyridines, which are essential in synthesizing the mentioned compound (Chigorina et al., 2019), (Shams et al., 2010).
Molecular Structure Analysis The compound's molecular structure involves intricate arrangements of atoms, including a cyano group and a diethylacetamide group attached to a cyclopenta[b]pyridine skeleton. This structure can be analyzed using quantum chemical calculations, particularly for understanding its tautomeric equilibria and electronic properties (Elneairy et al., 2000).
Chemical Reactions and Properties The compound undergoes various chemical reactions, leading to different heterocyclic products based on regioselective attacks and cyclization processes. These reactions are fundamental in creating pharmacologically relevant structures and are characterized by their mechanisms such as dipolar cyclization and dinucleophilic-bielectrophilic attacks (Fadda et al., 2015).
Physical Properties Analysis While specific details on the physical properties of this exact compound might not be directly available, closely related compounds exhibit characteristics such as solubility, melting points, and crystal structures, which are vital for understanding their behavior in various conditions and their applications in material science and pharmaceuticals.
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with different reagents, are pivotal for the compound's applications in synthesizing more complex molecules. The chemical properties are influenced by the functional groups present in the compound, such as the cyano and thioether groups, which play crucial roles in its chemical behavior and reactivity in organic synthesis (Abunada et al., 2009), (Albratty et al., 2017).
科学的研究の応用
Pharmacokinetic and Pharmacodynamic Properties in Anesthesia and Pain Therapy
Ketamine, a compound with pharmacokinetic and pharmacodynamic properties relevant to anesthesia and pain therapy, highlights the importance of understanding the metabolic pathways and receptor affinities of chemical compounds. Research on ketamine, a phencyclidine derivative, provides insights into how modifications in chemical structures, similar to the one you're interested in, can influence clinical applications. The study by Peltoniemi et al. (2016) elaborates on ketamine's metabolism, receptor interactions, and its use in clinical settings, shedding light on the broader implications of chemical modifications for therapeutic purposes (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).
Cytochrome P450 Enzyme Inhibitors
The metabolism of drugs and the potential for drug-drug interactions are critical considerations in pharmaceutical research. Compounds such as 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N,N-diethylacetamide might interact with cytochrome P450 enzymes, influencing their pharmacokinetic profiles. Khojasteh et al. (2011) discuss the selectivity and potency of chemical inhibitors against major human hepatic CYP isoforms, an area that could be relevant for understanding the metabolic pathways of the compound and its potential interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Environmental and Biological Implications of Chemical Compounds
Understanding the environmental and biological implications of chemical compounds is crucial for assessing their safety and potential applications. The review by Bond, Huang, Templeton, and Graham (2011) on nitrogenous disinfection by-products (N-DBPs) in drinking water highlights the importance of chemical structure analysis in predicting and managing the genotoxicity and cytotoxicity of compounds in the environment (Bond, Huang, Templeton, & Graham, 2011).
Synthetic Pathways and Catalysis
The synthesis of complex molecules requires understanding the roles of catalysts and synthetic pathways. Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds, as discussed by Parmar, Vala, and Patel (2023), provides insights into how different catalysts can be utilized for the efficient synthesis of heterocyclic compounds. Such research may offer pathways for synthesizing or modifying compounds like 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N,N-diethylacetamide (Parmar, Vala, & Patel, 2023).
特性
IUPAC Name |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-18(4-2)14(19)10-20-15-12(9-16)8-11-6-5-7-13(11)17-15/h8H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXOGVVIPRXJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=C2CCCC2=N1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)
![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)
![[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5543238.png)
![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)
![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543285.png)
![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)
![cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)

![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide](/img/structure/B5543317.png)

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)
